molecular formula C15H20BrN5O13P2 B587373 8-bromo-Cyclic ADP-Ribose CAS No. 151898-26-9

8-bromo-Cyclic ADP-Ribose

Cat. No. B587373
M. Wt: 620.2
InChI Key: JXKOMYPWJIFQCQ-AIKIOGRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-Cyclic ADP-Ribose (8-bromo-cADPR) is an analogue of the second messenger cyclic adenosine diphosphate . It is an inhibitor of cADP-ribose signaling and is used in cell biology research . It is a stable, cell-permeable analog that blocks calcium release evoked by cADP-ribose .


Synthesis Analysis

The detailed synthesis of 7-deaza-8-bromo-cADPR, a novel analogue of cADPR, has been discussed in a paper . Briefly, 7-deazaadenosine (tubercidin) was brominated and selectively phosphorylated with phosphorus oxychloride to yield 7-deaza-8-bromo-AMP .


Molecular Structure Analysis

The chemical structure of 7-deaza-8-bromo-cADPR has been compared with that of cADPR and two previously reported analogues, 8-bromo-cADPR, a specific cADPR antagonist, and 7-deaza-cADPR, a hydrolysis-resistant partial agonist .


Physical And Chemical Properties Analysis

8-bromo-Cyclic ADP-Ribose is a crystalline solid with a molecular formula of C15H18BrN5O13P2 • 2Na and a formula weight of 664.2 . It is soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Cyclic Analogs : An efficient method for synthesizing cyclic IDP-carbocyclic-ribose and its 8-bromo derivative was developed, serving as stable mimics of cyclic ADP-ribose (cADPR). This process involved a key step of forming an intramolecular pyrophosphate linkage (Fukuoka et al., 2000).

  • Chemical Stability and Mimicry : Cyclic ADP-carbocyclic-ribose (cADPcR) and its inosine congener, designed as stable mimics of cADPR, were synthesized with significant facilitation of the intramolecular condensation reaction by 8-bromo substitution at the hypoxanthine moiety (Shuto et al., 1998).

Biological Activities and Applications

  • Calcium Mobilization in Biological Systems : 8-bromo-Cyclic ADP-ribose analogs, including 8-bromo-cyclic ADP-ribose, are competitive antagonists that bind to the same site as cADPR, impacting calcium mobilization in various biological systems (Walseth et al., 1997).

  • Calcium Signaling in T-Lymphocytes : 8-Bromo-cyclic IDP-ribose, a cADPR agonist, evoked calcium signaling in human T-lymphoma cells and primary rat T-lymphocytes, influencing both calcium release and calcium entry (Kirchberger et al., 2009).

  • Calcium Mobilization and Catecholamine Release : Cyclic ADP-ribose (cADPR) is suggested to be a novel messenger of ryanodine receptors, with 8-bromo-cyclic-AMP playing a role in the activation of ADP-ribosyl cyclase in response to cell stimulation, thus influencing secretion processes (Morita et al., 1997).

Safety And Hazards

8-bromo-Cyclic ADP-Ribose is classified as an eye irritant and skin irritant. It can also cause respiratory system irritation . It should be stored at -80°C .

Future Directions

The peculiar pharmacology of 8-bromo-cyclic adenosine diphosphate-ribose (8-bromo-cADPR) has prompted the development and testing of a novel hypothesis on the mechanism of intracellular calcium signaling . This research could lead to new insights into the role of 8-bromo-Cyclic ADP-Ribose in cellular processes .

properties

IUPAC Name

2-[[8-(6-amino-8-bromopurin-9-yl)-4,9-dihydroxy-2,4-dioxo-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadiphosphocin-2-yl]oxy]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN5O13P2/c16-15-20-6-11(17)18-3-19-12(6)21(15)13-9(25)10-5(30-13)2-29-35(26,27)34-36(28,32-10)33-14-8(24)7(23)4(1-22)31-14/h3-5,7-10,13-14,22-25H,1-2H2,(H,26,27)(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQQKRPSINJWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)OC5C(C(C(O5)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN5O13P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934361
Record name 8-(6-Amino-8-bromo-9H-purin-9-yl)-4,9-dihydroxy-2,4-dioxotetrahydro-2H,4H,6H-2lambda~5~,4lambda~5~-furo[3,2-f][1,3,5,2,4]trioxadiphosphocin-2-yl pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-Cyclic ADP-Ribose

CAS RN

151898-26-9
Record name 8-(6-Amino-8-bromo-9H-purin-9-yl)-4,9-dihydroxy-2,4-dioxotetrahydro-2H,4H,6H-2lambda~5~,4lambda~5~-furo[3,2-f][1,3,5,2,4]trioxadiphosphocin-2-yl pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-cyclic adenosine diphosphate ribose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
140
Citations
T Kirchberger, C Moreau, GK Wagner… - Biochemical …, 2009 - portlandpress.com
… Whereas Ca 2+ release was sensitive to both the RyR (ryanodine receptor) blocker RuRed (Ruthenium Red) and the cADPR antagonist 8-Br-cADPR (8-bromo-cyclic ADP-ribose), Ca 2…
Number of citations: 24 portlandpress.com
JK Sethi, RM Empson, VC Bailey, BVL Potter… - Journal of Biological …, 1997 - ASBMB
Cyclic ADP-ribose (cADPR) is a putative second messenger that has been demonstrated to mobilize Ca 2+ in many cell types. Its postulated role as the endogenous regulator of …
Number of citations: 103 www.jbc.org
B Zhang, GK Wagner, K Weber… - Journal of medicinal …, 2008 - ACS Publications
The structural features needed for antagonism at the cyclic ADP-ribose (cADPR) receptor are unclear. Chemoenzymatic syntheses of novel 8-substituted 2′-deoxy-cADPR analogues, …
Number of citations: 42 pubs.acs.org
M Dipp, AM Evans - Circulation research, 2001 - Am Heart Assoc
Hypoxic pulmonary vasoconstriction (HPV) is unique to pulmonary arteries, and it aids ventilation/perfusion matching. However, in diseases such as emphysema, HPV can promote …
Number of citations: 145 www.ahajournals.org
M Hashii, S Shuto, M Fukuoka, T Kudoh… - Journal of …, 2005 - Wiley Online Library
… Inhibitory effects of 8-chloro-cyclic ADP-carbocyclic-ribose (8-Cl-cADPcR) and 8-bromo-cyclic ADP-ribose (8-Br-cADPR) on cytoplasmic free Ca 2+ concentration ([Ca 2+ ] i ) increases …
Number of citations: 15 onlinelibrary.wiley.com
AM Evans - Molecules, 2020 - mdpi.com
A plethora of cellular functions are controlled by calcium signals, that are greatly coordinated by calcium release from intracellular stores, the principal component of which is the sarco/…
Number of citations: 10 www.mdpi.com
S Shuto, M Fukuoka, T Kudoh, C Garnham… - Journal of medicinal …, 2003 - ACS Publications
Cyclic ADP-carbocyclic-ribose (cADPcR, 2) is a biologically and chemically stable equivalent of cyclic ADP-ribose (cADPR, 1), a Ca 2+ -mobilizing second messenger. In this study, a …
Number of citations: 29 pubs.acs.org
AH Guse - Journal of molecular medicine, 2000 - Springer
The Ca 2+ -mobilizing natural compound cyclic ADP-ribose was discovered in sea urchin egg homogenates. Recently the involvement of cyclic ADP-ribose in Ca 2+ signaling has been …
Number of citations: 96 link.springer.com
LJ Huang, YY Zhao, L Yuan, JM Min… - Journal of medicinal …, 2002 - ACS Publications
Cyclic ADP-ribose (cADPR) is not only a potent endogenous calcium modulator but also a second messenger. However, studies on the mechanism of cADPR action were limited due to …
Number of citations: 48 pubs.acs.org
D Rosen, D Bloor-Young, J Squires, R Parkesh… - Biochemical and …, 2012 - Elsevier
Cyclic ADP-ribose (cADPR) is a second messenger that acts on ryanodine receptors to mobilize Ca 2+ . cADPR has a net negative charge at physiological pH making it not passively …
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.